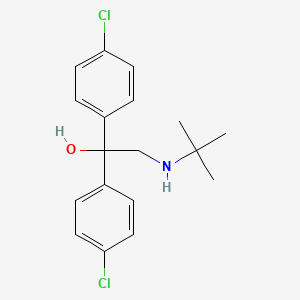
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol, also known as ABD compound, is a potent and selective antagonist of the human histamine H1 receptor. It has been extensively studied for its potential use in treating various allergic conditions, including allergic rhinitis and urticaria.
Mechanism of Action
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound acts as a selective antagonist of the human histamine H1 receptor. It competes with histamine for binding to the receptor, thereby blocking the effects of histamine. This results in a reduction in the symptoms of allergic conditions, such as itching, sneezing, and nasal congestion.
Biochemical and Physiological Effects:
This compound compound has been shown to be safe and well-tolerated in clinical trials. It has a rapid onset of action and a long duration of action, making it an attractive option for the treatment of allergic conditions. This compound compound does not cross the blood-brain barrier, which reduces the risk of central nervous system side effects.
Advantages and Limitations for Lab Experiments
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has several advantages for lab experiments. It is readily available and easy to synthesize. It has a well-defined mechanism of action, which makes it a useful tool for studying the histamine H1 receptor. However, this compound compound has some limitations for lab experiments. It is not selective for the human histamine H1 receptor and may interact with other receptors. It also has a relatively low affinity for the histamine H1 receptor, which may limit its usefulness in some experiments.
Future Directions
There are several future directions for the study of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound. One area of research is the development of more selective and potent histamine H1 receptor antagonists. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound compound. This will help to optimize the dosing regimen and improve the effectiveness of the compound. Additionally, there is a need for further studies to determine the safety and efficacy of this compound compound in treating other allergic conditions, such as asthma and atopic dermatitis.
Synthesis Methods
The synthesis of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound involves the reaction of 4-chlorobenzhydrol with tert-butylamine in the presence of a catalytic amount of trifluoroacetic acid. The reaction proceeds smoothly to give the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has been extensively studied for its potential use in treating various allergic conditions. It has been shown to be effective in reducing the symptoms of allergic rhinitis and urticaria in clinical trials. This compound compound has also been studied for its potential use in treating other allergic conditions, such as asthma and atopic dermatitis.
properties
IUPAC Name |
2-(tert-butylamino)-1,1-bis(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-17(2,3)21-12-18(22,13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,21-22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGRPXIQXRPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid](/img/structure/B2457449.png)
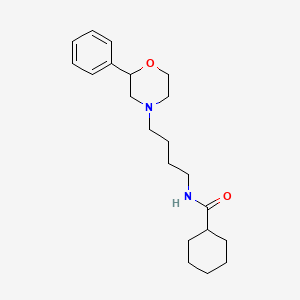
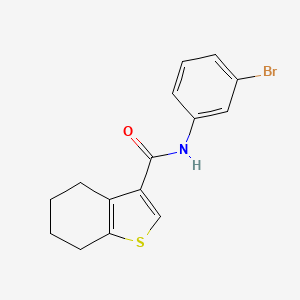
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
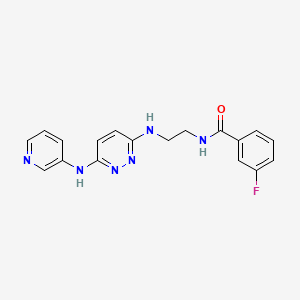
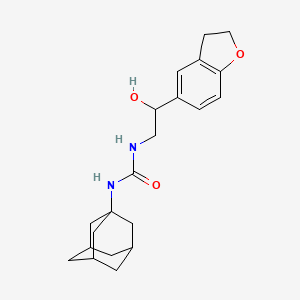
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)
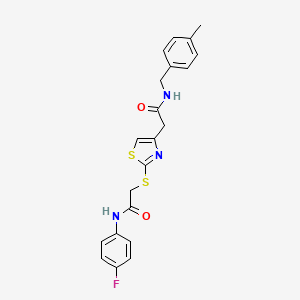
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
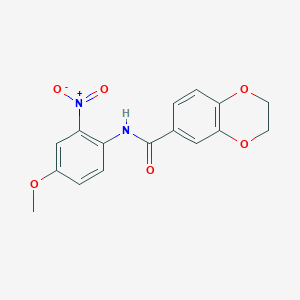

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
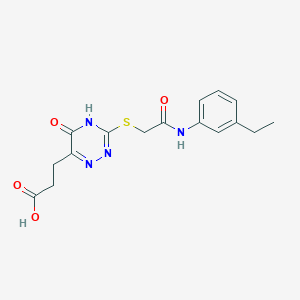
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)